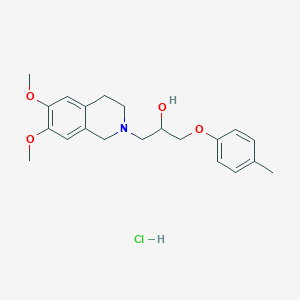

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a propan-2-ol moiety substituted with a p-tolyloxy group. The hydrochloride salt enhances aqueous solubility, making it favorable for pharmaceutical formulations. Though specific pharmacological data are unavailable, its structural features align with isoquinoline derivatives known for activities such as kinase inhibition or neurotransmitter modulation .

Properties

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-15-4-6-19(7-5-15)26-14-18(23)13-22-9-8-16-10-20(24-2)21(25-3)11-17(16)12-22;/h4-7,10-11,18,23H,8-9,12-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYTUXMOZWBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a 3,4-dihydroisoquinoline moiety with methoxy substitutions and a propanol derivative linked to a p-tolyloxy group. Its molecular formula is , with a molecular weight of approximately 302.368 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.368 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Research indicates that this compound exhibits orexin receptor antagonism , which plays a crucial role in regulating various physiological processes such as sleep-wake cycles and appetite control. Orexin receptors are implicated in metabolic disorders and sleep-related conditions, making this compound a candidate for therapeutic applications in managing insomnia and obesity.

In Vitro Studies

In vitro studies have demonstrated that this compound can selectively bind to orexin receptors, particularly the orexin 2 receptor subtype. Techniques such as radiolabeled ligand binding assays have been employed to evaluate its binding affinity and functional activity. Results indicate that the compound modulates downstream signaling pathways associated with orexin receptor activation .

In Vivo Studies

Recent in vivo evaluations have shown that this compound can effectively influence sleep patterns and metabolic rates in animal models. For instance, studies involving knockout mice for orexin receptors demonstrated significant alterations in sleep architecture when administered the compound, suggesting its potential utility in sleep disorder treatments .

Case Study 1: Sleep Regulation

A study investigated the effects of this compound on sleep regulation in rodent models. The results indicated that administration led to increased total sleep time and decreased wakefulness compared to controls. This suggests potential applications for treating insomnia or other sleep disorders.

Case Study 2: Metabolic Disorders

Another study focused on the impact of the compound on metabolic parameters in obese animal models. The findings revealed that treatment with the compound resulted in reduced food intake and improved metabolic profiles, indicating its role as an orexin antagonist could be beneficial for obesity management .

Scientific Research Applications

Biological Activities

The compound has been investigated for its various biological activities:

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. Studies have shown that similar structures can effectively inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Penicillium chrysogenum . The presence of the isoquinoline moiety in the compound may enhance its interaction with microbial targets.

Anticancer Potential

Isoquinoline derivatives have been reported to possess anticancer activity. For instance, compounds structurally related to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Effects

Some studies suggest that isoquinoline derivatives may influence neurotransmitter systems, particularly dopamine receptors. This could imply potential applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of dopamine receptors indicates a pathway for developing treatments for conditions like schizophrenia or Parkinson's disease .

Case Studies

Several case studies highlight the potential applications of isoquinoline derivatives:

Case Study 1: Antimicrobial Screening

A study evaluated a series of isoquinoline derivatives for antimicrobial activity using standard assays against various pathogens. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Mycobacterium smegmatis, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity Assessment

Another research project focused on synthesizing isoquinoline derivatives and testing their effects on cancer cell lines. Compounds were screened for cytotoxicity using MTT assays, revealing several candidates with IC50 values less than 5 µg/mL against MCF-7 cells, indicating significant anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Key analogs and their distinguishing features are discussed below:

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Substituents : Ethyl carboxylate at the 2-position.

- Key Differences : Replaces the target compound’s propan-2-ol and p-tolyloxy groups with an ester.

- Hypothesized Impact : Higher lipophilicity due to the ester group, but susceptibility to hydrolysis in vivo may reduce bioavailability compared to the stable hydroxyl group in the target compound .

6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)

- Substituents : Methylsulfonyl group at the 2-position.

- Key Differences : Sulfonyl group replaces the propan-2-ol chain.

- Hypothesized Impact: The electron-withdrawing sulfonyl group may alter electronic properties of the core, affecting receptor binding.

6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f)

- Substituents : Phenyl carboxamide at the 2-position.

- Key Differences : Aromatic carboxamide instead of the p-tolyloxy-propan-2-ol chain.

- Hypothesized Impact : The carboxamide’s hydrogen-bonding capacity may mimic the target’s hydroxyl group, but the rigid phenyl ring could reduce conformational flexibility, impacting binding to dynamic targets .

1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g)

- Substituents : Acetyl group at the 2-position.

- Key Differences : Ketone replaces the hydroxyl and p-tolyloxy groups.

- However, lack of hydrogen-bond donors may weaken target interactions .

Comparative Data Table

| Compound | Core Structure | R1 Substituent | R2 Substituent | Key Functional Differences | Potential Pharmacological Impact |

|---|---|---|---|---|---|

| Target Compound | 6,7-dimethoxy-3,4-dihydroisoquinoline | 3-(p-tolyloxy)propan-2-ol | Hydrochloride salt | Hydroxyl group; aromatic ether | Enhanced solubility (salt); moderate lipophilicity |

| 6d | Same | Ethyl carboxylate | – | Ester group | High lipophilicity; hydrolytic instability |

| 6e | Same | Methylsulfonyl | – | Sulfonyl group | Electron-withdrawing effects; prodrug potential |

| 6f | Same | Phenyl carboxamide | – | Aromatic carboxamide | Rigid H-bond acceptor; reduced flexibility |

| 6g | Same | Acetyl | – | Ketone | Low polarity; limited H-bond capacity |

Research Findings and Hypotheses

- Target Compound : The p-tolyloxy group may enhance binding to hydrophobic pockets in enzymes or receptors, while the hydroxyl group could mediate interactions with polar residues. The hydrochloride salt likely improves pharmacokinetic properties by increasing solubility .

- Compound 6d : Ethyl carboxylate’s hydrolysis to a carboxylic acid in vivo could generate active metabolites, but instability may limit therapeutic utility compared to the target’s stable substituents .

- Compound 6e: Methylsulfonyl’s electron-withdrawing nature may reduce basicity of the isoquinoline nitrogen, altering interactions with acidic targets like kinases .

- Compound 6g: The acetyl group’s lack of hydrogen-bond donors might reduce affinity for targets requiring polar interactions, such as neurotransmitter transporters .

Notes

Evidence Limitations : Available data focus on structural synthesis rather than pharmacological profiling. Hypotheses are derived from chemical principles and analogs.

Structural Diversity: Modifications at the 2-position of the isoquinoline core significantly alter physicochemical properties, underscoring the need for targeted SAR studies.

Future Directions : Experimental validation of solubility, receptor binding, and metabolic stability is critical to confirm these hypotheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of the isoquinoline core, coupling with p-tolyloxy propanol derivatives, and final hydrochlorination. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Palladium or copper catalysts improve coupling reactions, as seen in structurally similar compounds .

- Temperature control : Reflux conditions (~110°C) for 6–8 hours maximize yields, while room-temperature stirring reduces side-product formation in sensitive steps .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm regioselectivity of methoxy groups on the isoquinoline ring and the stereochemistry of the propan-2-ol moiety .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 444.2) and detects impurities .

- HPLC with UV detection : Quantifies purity (>95%) using C18 reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in receptor binding assays?

- Methodological Answer : Discrepancies may arise from:

- Variability in assay conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation times (30–60 mins) to ensure reproducibility .

- Impurity profiles : Use preparative HPLC to isolate >99% pure batches, as minor impurities (e.g., de-methylated byproducts) can antagonize target receptors .

- Cell line selection : Validate activity across multiple models (e.g., HEK293 vs. CHO cells) to account for receptor expression differences .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of adrenergic receptors (PDB: 2RH1) to predict binding affinity. The dihydroisoquinoline core shows hydrophobic interactions with Leu-314 and Tyr-316 residues .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.2) and CYP2D6 metabolism, requiring in vitro verification .

Q. How can researchers design experiments to elucidate the mechanism of action in cardiovascular models?

- Methodological Answer :

- Ex vivo assays : Isolated rat aortic rings pre-contracted with phenylephrine can test vasodilation potency (EC) and compare efficacy to reference compounds like carvedilol .

- Calcium flux assays : Use FLIPR® Tetra systems in cardiomyocytes to measure β-adrenergic receptor antagonism via intracellular Ca modulation .

- Gene expression profiling : RNA-seq on treated tissues identifies downstream pathways (e.g., cAMP/PKA) affected by prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.